molecular formula C13H14N2O2S2 B14141999 5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine CAS No. 904011-11-6

5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B14141999
CAS No.: 904011-11-6
M. Wt: 294.4 g/mol
InChI Key: XEHROMRMTDRCQQ-UHFFFAOYSA-N
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Description

5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine typically involves the reaction of hydrazonoyl halides with thiazole derivatives. One common method includes the use of ethanol and triethylamine as solvents and catalysts, respectively . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .

Mechanism of Action

The mechanism of action of 5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is unique due to its specific combination of functional groups and fused ring structure.

Properties

CAS No.

904011-11-6

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C13H14N2O2S2/c1-19(16,17)15-8-7-11-12(9-15)18-13(14-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

XEHROMRMTDRCQQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)C3=CC=CC=C3

solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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